Zearalenone Disulfate Diammonium Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zearalenone Disulfate Diammonium Salt involves the sulfonation of Zearalenone. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Zearalenone Disulfate Diammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Zearalenone Disulfate Diammonium Salt has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Zearalenone Disulfate Diammonium Salt involves its interaction with estrogen receptors in the body . It mimics the action of natural estrogens, leading to various physiological effects . The compound can also modulate the activity of nuclear receptors such as NF-κB and Nrf-2, which are involved in the regulation of inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Zearalenone: The parent compound, known for its estrogenic activity.
Zearalenone 4-Sulfate Ammonium Salt: Another sulfonated derivative of Zearalenone.
α-Zearalenol and β-Zearalenol: Metabolites of Zearalenone with similar estrogenic properties.
Uniqueness
Zearalenone Disulfate Diammonium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and biological properties . This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1439329-55-1 |
---|---|
Molecular Formula |
C₁₈H₂₈N₂O₁₁S₂ |
Molecular Weight |
512.55 |
Origin of Product |
United States |
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